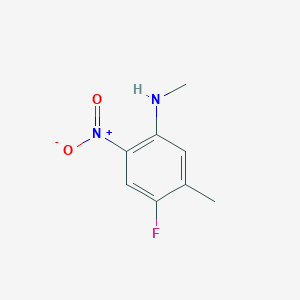

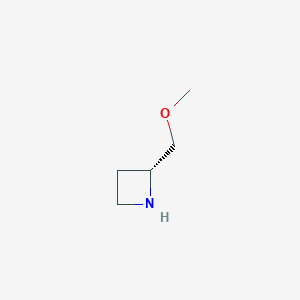

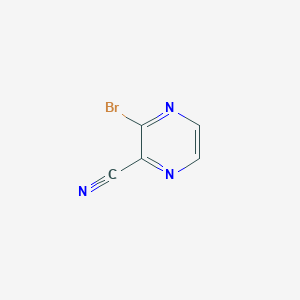

![molecular formula C9H14Cl2N2 B1399849 (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)méthanamine dihydrochlorure CAS No. 115019-53-9](/img/structure/B1399849.png)

(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)méthanamine dihydrochlorure

Vue d'ensemble

Description

(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2 and its molecular weight is 221.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité biologique

Les dérivés de la cyclopenta[b]pyridine, qui comprennent le composé en question, sont des fragments structurels d'alcaloïdes et présentent un large spectre d'activité biologique .

Activité hypoglycémique

Certains dérivés de ce composé se sont avérés avoir une activité hypoglycémique, ce qui signifie qu'ils peuvent abaisser le taux de sucre dans le sang .

Antagonistes des canaux calciques

Certains dérivés de ce composé agissent comme antagonistes des canaux calciques . Les bloqueurs des canaux calciques sont utilisés pour traiter des affections telles que l'hypertension et l'angine de poitrine.

Sondes fluorescentes

Ces composés peuvent également servir de sondes fluorescentes . Les sondes fluorescentes sont utilisées dans divers domaines, notamment la biologie et la médecine, pour des applications d'imagerie et de détection.

Inhibiteurs de la protéine kinase FGFR1

Certains dérivés de ce composé se sont avérés inhiber la protéine kinase FGFR1 . FGFR1 est une tyrosine kinase réceptrice dont la dysrégulation est associée à divers types de cancer.

Synthèse multicomposants

Ce composé peut être synthétisé par une condensation multicomposants de malononitrile, de sulfure d'hydrogène, d'aldéhydes, de 1-(cyclopent-1-én-1-yl)pyrrolidine et d'agents alkylants . Cette réaction représente une transformation structurelle profonde .

Analyse structurale par rayons X

La structure d'un certain nombre d'hétérocycles obtenus sur la base de ce composé a été étudiée par analyse structurale par rayons X .

Synthèse de dérivés

L'utilisation de 1,2-dibrométhane comme agent alkylant permet de synthétiser le 2,2'-[éthane-1,2-diylbis(sulfanediyl)]bis(4-phényl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile), tandis que l'utilisation de chlorure de benzyle conduit à la formation du 2-benzylsulfanyl-4-(cyclohex-3-én-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile .

Mécanisme D'action

Target of Action

The primary target of this compound is corrosion on carbon steel (CS) surfaces . The compound acts as an inhibitor, preventing the corrosion process and protecting the metal surface .

Mode of Action

The compound interacts with its target by adsorbing onto the CS interface . This adsorption follows the Langmuir isotherm model, which includes both physisorption and chemisorption . The compound exhibits mixed type inhibitors, meaning it can adsorb onto the metal surface through both physical and chemical processes .

Biochemical Pathways

The compound’s action affects the corrosion process of carbon steel in a molar H2SO4 medium . The corrosion protection efficiency lies with the adsorption and surface-covering capabilities, which are associated with the electron density, the molecular structure of various efficient groups, the charge of the metal surface, the medium temperature, etc .

Result of Action

The compound’s action results in a significant reduction in corrosion on carbon steel surfaces . The compound exhibits a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . Scanning electron microscopy (SEM) exploration confirmed the adsorption of the CAPD derivatives on the CS substrate .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the medium temperature and the charge of the metal surface . The compound is particularly effective in a molar H2SO4 medium .

Propriétés

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-5-7-4-8-2-1-3-9(8)11-6-7;;/h4,6H,1-3,5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNAKMPGKGSSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

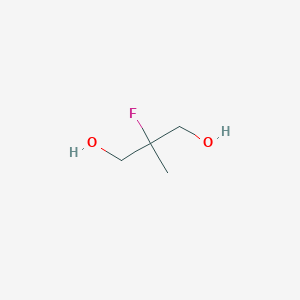

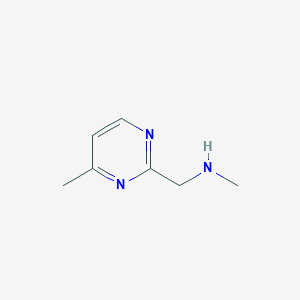

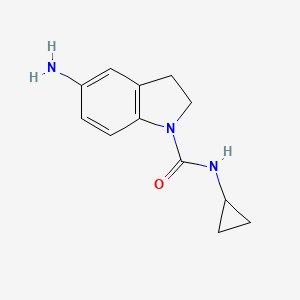

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)